molecular formula C19H22N2O2S2 B2462932 2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886931-31-3

2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2462932
CAS No.: 886931-31-3
M. Wt: 374.52
InChI Key: XVBRLQZIVBNDHL-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is an intriguing and complex organic compound. Its intricate structure and diverse functional groups give it unique properties, making it a compound of interest in various scientific fields, including organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions, including the introduction of ethylthio and amido groups. One common route involves starting with a cyclohepta[b]thiophene core and sequentially introducing the functional groups through reactions like Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require specific catalysts, controlled temperatures, and precise pH levels to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized for cost and efficiency. This often involves scaling up the synthetic routes mentioned above, with adjustments to reaction times, solvent usage, and purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and consistency, allowing for large-scale production with minimal batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions due to its multiple functional groups:

  • Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: : The amide group can be reduced to an amine.

  • Substitution: : Both the benzamido and ethylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation can be applied.

  • Substitution: : Typical reagents include halogens, acids, or bases, depending on the substitution reaction.

Major Products

The major products from these reactions vary but generally include derivatives with modified functional groups, such as oxidized sulfur compounds or reduced amide groups.

Scientific Research Applications

2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a range of applications:

  • Chemistry: : It serves as a building block for more complex molecules and as a probe for studying reaction mechanisms.

  • Biology: : Researchers explore its potential as a bioactive molecule with antifungal or antibacterial properties.

  • Medicine: : There is interest in its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • Benzamides: : These compounds share the benzamido group but lack the cyclohepta[b]thiophene core.

  • Thieno[2,3-b]pyridines: : These compounds have a similar bicyclic structure but differ in functional group arrangements.

Each similar compound offers unique properties and applications, highlighting the distinctiveness of this compound.

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Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-24-13-10-8-12(9-11-13)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)25-19/h8-11H,2-7H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBRLQZIVBNDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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